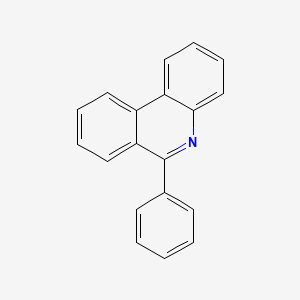

Phenanthridine, 6-phenyl-

Vue d'ensemble

Description

Phenanthridine is a nitrogen heterocyclic compound that forms the basis of DNA-binding fluorescent dyes through intercalation . A derivative of this, 3,8-Diamino-6-phenylphenanthridine, is used in the synthesis of rigid polyamides and has anti-tumor and anti-viral properties .

Synthesis Analysis

Phenanthridinones, which include Phenanthridine, 6-phenyl-, are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals . They can be synthesized using various methods, including aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions . Other methods include the Schmidt reaction, the Ullmann reaction, the Beckmann rearrangement reaction, dienone-phenol rearrangement, and intramolecular rearrangement reaction .

Molecular Structure Analysis

The empirical formula for 6-Phenyl-3,8-phenanthridinediamine is C19H15N3 . Its molecular weight is 285.34 .

Chemical Reactions Analysis

Phenanthridines can be synthesized via various reactions. For instance, a photocatalytic deoxygenation protocol was established in 2022 for the synthesis of 6-substituted phenanthridine derivatives . This is the first example of employing alcohol as a radical source for 6-phenanthridine synthesis .

Physical And Chemical Properties Analysis

Phenanthridine, 6-phenyl- is a solid under normal conditions . More detailed physical and chemical properties were not available in the sources I found.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Visible-Light Induced Cyclization : Gu et al. (2014) demonstrated that 6-aryl substituted phenanthridines can be synthesized via visible-light-catalyzed cyclization. This method uses arylsulfonyl chlorides and 2-isocyanobiphenyls under oxidant-free and transition-metal-free conditions, representing an efficient synthetic utilization of arylsulfonyl chlorides (Gu et al., 2014).

Base Promoted Homolytic Aromatic Substitution (BHAS) : Leifert et al. (2013) found that 2-isocyanobiphenyls react with aromatic aldehydes via BHAS to yield 6-aroylated phenanthridines. This process involves acyl radicals adding to the isonitrile functionality, followed by intramolecular BHAS of the intermediate imidoyl radicals (Leifert et al., 2013).

Metal-Free Oxidative Cyclization : Wang et al. (2013) developed a method for synthesizing 6-(trifluoromethyl)phenanthridines through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions. This reaction allows for the direct formation of C-CF3 bonds and access to phenanthridine ring systems (Wang et al., 2013).

Biochemical and Pharmacological Applications

Antitumor Agents : Atwell et al. (1988) explored N-[2-(dimethylamino)ethyl]phenanthridine-4-carboxamide derivatives, which have been shown to have moderate in vivo antitumor activity against P388 leukemia and Lewis lung carcinoma. This indicates that the pharmacophore in tricyclic carboxamides is not limited to linear tricyclic chromophores (Atwell et al., 1988).

DNA-Intercalating Agents : Wakelin and Waring (1974) studied the interaction between phenanthridinium drugs and bacteriophage PM2 circular DNA. Their research shows how substituents on the phenanthridine chromophore affect its capacity to intercalate between DNA base pairs (Wakelin & Waring, 1974).

Metabolism of Antitumor Phenanthridines : Zebothsen et al. (2006) investigated the in vitro metabolism of cytostatically active 6-aminobenzo[c]phenanthridines using human and porcine liver microsomes. They found that aromatic hydroxylation is the major metabolic pathway for these compounds (Zebothsen et al., 2006).

Advanced Synthesis Techniques

Photoredox-Catalyzed Tandem Insertion/Cyclization Reactions : Zhang et al. (2015) used visible-light photoredox conditions to synthesize 6-(difluoromethyl)- and 6-(1,1-difluoroalkyl)phenanthridines. This innovative method allowed for the creation of a variety of substituted phenanthridine products (Zhang et al., 2015).

Anionic Ring Closure for 6-Substituted Phenanthridines : Lysén et al. (2002) reported a convergent synthesis approach using organometallic derivatives and intramolecular nucleophilic substitution. This produced 6-substituted phenanthridines with high yield (Lysén et al., 2002).

Radical C-P and C-C Bond Formation in Synthesis : Zhang et al. (2014) explored the synthesis of 6-phosphorylated phenanthridines starting with 2-isocyanobiphenyls. This method forms a C-P bond and a C-C bond in a radical cascade reaction, demonstrating an innovative approach to arene core construction (Zhang et al., 2014).

Safety and Hazards

Orientations Futures

Phenanthridinones are displaying a wide range of pharmacological actions . Their structural importance has evoked a great deal of interest in the domains of organic synthesis and medicinal chemistry to develop new synthetic methodologies, as well as novel compounds of pharmaceutical interest . This suggests that there is potential for future research in this area.

Propriétés

IUPAC Name |

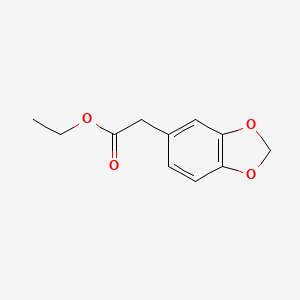

6-phenylphenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)20-19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWONCALJGBUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181675 | |

| Record name | Phenanthridine, 6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenanthridine, 6-phenyl- | |

CAS RN |

2720-93-6 | |

| Record name | Phenanthridine, 6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthridine, 6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine](/img/structure/B3050535.png)